Cas no 219132-82-8 (4-(4-methyl-1,4-diazepan-1-yl)aniline)

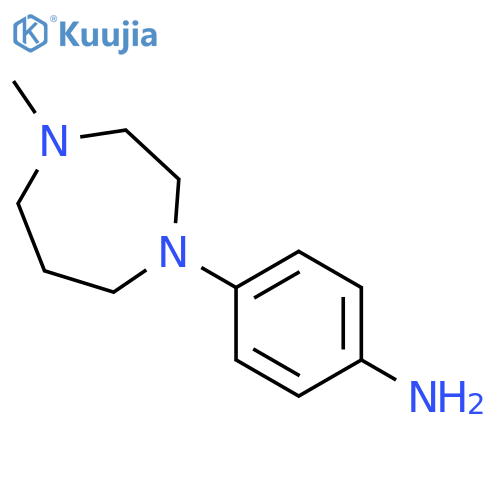

219132-82-8 structure

商品名:4-(4-methyl-1,4-diazepan-1-yl)aniline

CAS番号:219132-82-8

MF:C12H19N3

メガワット:205.299362421036

MDL:MFCD10036742

CID:1405261

PubChem ID:13007951

4-(4-methyl-1,4-diazepan-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(4-methyl-1,4-diazepan-1-yl)aniline

- AG-E-59938

- AC1Q3ZR0

- Benzenamine, 4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-

- 4-(4-methyl-[1,4]diazepan-1-yl)phenylamine

- AGN-PC-00KFOH

- SureCN217159

- CTK0J7014

- 4-(4-methyl-homopiperazinyl)phenylamine

- 1-(4-aminophenyl)-4-methylhomopiperazine

- 4-(4-methyl-[1,4]-diazepan-1-yl)-aniline

- 4-(4-methyl-[1,4]-diazepan-1-yl)phenylamine

- Z337709488

- 4-(4-methyl-[1,4]diazepan-1-yl)-phenylamine

- AKOS009208413

- AMY36339

- J-014354

- FMLOSYIZNDLWOM-UHFFFAOYSA-N

- [4-(4-methyl-1,4-diazepan-1-yl)phenyl]amine

- AT23967

- SCHEMBL217159

- SB78031

- 4-(4-methylperhydro-1,4-diazepin-1-yl)phenylamine

- EN300-42779

- 219132-82-8

- 4-(4-methyl[1,4]diazepan-1-yl)phenylamine

- DB-339733

- DTXSID80514892

-

- MDL: MFCD10036742

- インチ: InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3

- InChIKey: FMLOSYIZNDLWOM-UHFFFAOYSA-N

- ほほえんだ: CN1CCCN(CC1)C2=CC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 205.15807

- どういたいしつりょう: 205.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 32.5Ų

じっけんとくせい

- PSA: 32.5

4-(4-methyl-1,4-diazepan-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15891-5G |

4-(4-methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95% | 5g |

¥ 5,273.00 | 2023-03-16 | |

| Enamine | EN300-42779-0.1g |

4-(4-methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95.0% | 0.1g |

$70.0 | 2025-02-20 | |

| Aaron | AR00CGV0-250mg |

4-(4-Methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 97% | 250mg |

$163.00 | 2025-01-24 | |

| A2B Chem LLC | AF80624-100mg |

4-(4-methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95% | 100mg |

$109.00 | 2024-04-20 | |

| Ambeed | A888364-1g |

4-(4-Methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95% | 1g |

$522.0 | 2024-07-28 | |

| Aaron | AR00CGV0-1g |

4-(4-Methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 97% | 1g |

$353.00 | 2025-01-24 | |

| eNovation Chemicals LLC | Y1003361-5g |

4-(4-methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95% | 5g |

$1550 | 2025-02-27 | |

| 1PlusChem | 1P00CGMO-2.5g |

4-(4-methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95% | 2.5g |

$593.00 | 2025-02-26 | |

| Enamine | EN300-42779-10.0g |

4-(4-methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95.0% | 10.0g |

$1457.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15891-1G |

4-(4-methyl-1,4-diazepan-1-yl)aniline |

219132-82-8 | 95% | 1g |

¥ 1,716.00 | 2023-03-16 |

4-(4-methyl-1,4-diazepan-1-yl)aniline 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

219132-82-8 (4-(4-methyl-1,4-diazepan-1-yl)aniline) 関連製品

- 61903-27-3(1-Phenyl-1,4-diazepane)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:219132-82-8)4-(4-methyl-1,4-diazepan-1-yl)aniline

清らかである:99%

はかる:1g

価格 ($):470.0